molecular formula C25H27N5O2 B607390 Evobrutinib CAS No. 1415823-73-2

Evobrutinib

Cat. No. B607390
M. Wt: 429.524
InChI Key: QUIWHXQETADMGN-UHFFFAOYSA-N
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Description

Evobrutinib is an oral, CNS-penetrating, highly selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development as a potential treatment for relapsing multiple sclerosis (RMS) . It is the first BTK inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .


Synthesis Analysis

The synthesis of evobrutinib began with regioselective nucleophilic substitution of the 6-chloride of 5,6-dichloropyrimidin-4-amine by the primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate .


Chemical Reactions Analysis

Evobrutinib is primarily eliminated in feces (71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted in the first 72 h after administration . No unchanged evobrutinib was detected in excreta .

Scientific Research Applications

Evobrutinib is a potent, obligate covalent inhibitor with high kinase selectivity . It’s designed to modulate B cell responses such as proliferation and antibody and cytokine release, as well as modulate macrophage/microglia activation . Here are some of its applications in scientific research:

  • Multiple Sclerosis (MS)

    • Summary of Application : Evobrutinib has been used in clinical trials for the treatment of Multiple Sclerosis (MS) . It’s the first Bruton’s tyrosine kinase inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .
    • Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
    • Results : The treatment was generally well tolerated across indications . The proportion of patients with treatment-emergent adverse events (TEAEs) and the exposure-adjusted incidence rates (EAIR) were similar for evobrutinib and placebo .
  • Rheumatoid Arthritis (RA)

    • Summary of Application : Evobrutinib has been tested in clinical trials for the treatment of Rheumatoid Arthritis (RA) .
    • Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
    • Results : The treatment was generally well tolerated across indications . The proportion of patients with TEAEs and the EAIR were similar for evobrutinib and placebo .
  • Systemic Lupus Erythematosus (SLE)

    • Summary of Application : Evobrutinib has been used in clinical trials for the treatment of Systemic Lupus Erythematosus (SLE) .
    • Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
    • Results : The treatment was generally well tolerated across indications . The proportion of patients with TEAEs and the EAIR were similar for evobrutinib and placebo .
  • Neuronal Damage and Inflammation in MS

    • Summary of Application : Evobrutinib has been shown to significantly reduce blood neurofilament light chain (NfL) levels, a key biomarker of neuronal damage and inflammation, in patients with Multiple Sclerosis (MS) .
    • Methods of Application : The study evaluated 166 patients with NfL values at baseline and at least one post-baseline .
    • Results : The largest relative reductions of NfL levels were observed with evobrutinib 75mg twice daily (BID) at weeks 12 and 24 compared to placebo .
  • B Cell Malignancies

    • Summary of Application : Evobrutinib has been used in the treatment of various B cell malignancies .
  • Asthma

    • Summary of Application : Evobrutinib has been used in the treatment of asthma .
  • Osteoarthritis (OA)

    • Summary of Application : Evobrutinib is being explored as a potential treatment for osteoarthritis (OA), a form of arthritis .
  • Neuroinflammatory and Immune-Mediated Diseases

    • Summary of Application : Evobrutinib is being investigated for its potential in treating various neuroinflammatory and immune-mediated diseases .
  • Relapsing Multiple Sclerosis (RMS)

    • Summary of Application : Evobrutinib has been used in Phase III clinical trials for the treatment of relapsing multiple sclerosis (RMS) .
    • Methods of Application : In the Phase III EVOLUTION clinical trials, patients with RMS were randomized 1:1 to receive either evobrutinib 45mg twice-daily and oral placebo once-daily or teriflunomide 14mg once-daily and oral placebo twice-daily for up to 156 weeks .
    • Results : The trials did not meet their primary endpoints of reducing annualized relapse rates (ARR) in people with RMS compared to oral teriflunomide . The overall safety and tolerability profile was consistent with results from the previously reported Phase II trial .

Safety And Hazards

The U.S. Food and Drug Administration (FDA) has placed a partial clinical hold on the initiation of new patients on evobrutinib and patients with less than 70 days exposure to study medication in the U.S . The FDA action was based on their assessment of two recently reported cases of laboratory values suggestive of drug-induced liver injury that have been identified during the Phase III studies .

Future Directions

The Phase III clinical trial program of evobrutinib is on schedule to read out in the fourth quarter of 2023 . Merck is working closely with the FDA to establish the best path forward for the benefit of patients in current and future trials with evobrutinib .

properties

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIWHXQETADMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evobrutinib

CAS RN

1415823-73-2
Record name Evobrutinib [INN]
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Record name Evobrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one
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Record name Evobrutinib
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Synthesis routes and methods I

Procedure details

Into a 20 mL reaction vial was added 5-(4-phenoxyphenyl)-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine (70.00 mg; 0.19 mmol), sodium bicarbonate (23.49 mg; 0.28 mmol) suspended in THF (3.00 ml) and water (0.30 ml). The mixture was cooled to 0° C. Acryloyl chloride (0.02 ml; 0.22 mmol) was added. The ice bath was left to melt. The reaction mixture was then stirred at rt overnight. The crude mixture was purified using Biotage column chromatography eluting 0-50% MeOH/EtOAc. Fractions containing the desired product were combined and concentrated under reduced pressure. The residue was lyophilized overnight to afford N-[(1-acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine as a white solid (30.00 mg, 37% yield). HPLC purity: 97%, RT=3.665 min. MS: m/z=430 [M+H]+, RT=1.53 min. 1H-NMR (DMSO-d6) δ 7.93 (s, 1H), 7.40 (t, 2H), 7.21-7.08 (m, 8H), 6.76 (dd, 1H), 6.04 (d, 1H), 5.61 (d, 1H), 5.43 (s, 2H), 4.34 (d, 1H), 3.98 (d, 1H), 3.12 (t, 2H), 2.95 (t, 1H), 2.56 (t, 1H), 1.81 (m, 1H), 1.59 (m, 2H), 0.92 (m, 2H).
Name
5-(4-phenoxyphenyl)-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
23.49 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one was prepared from 5,6-dichloropyrimidin-4-amine, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, (4-phenoxyphenyl)boronic acid and acryloyl chloride in four steps according to Scheme 2 (using Method B/I, Method C, Method D, and Method F). HPLC purity 97%, RT=3.665 min; MS: m/z=430 [M+H]+, RT=1.53 min. 1H-NMR (DMSO-d6) δ 7.93 (s, 1H), 7.40 (t, 2H), 7.21-7.08 (m, 8H), 6.76 (dd, 1H), 6.04 (d, 1H), 5.61 (d, 1H), 5.43 (s, 2H), 4.34 (d, 1H), 3.98 (d, 1H), 3.12 (t, 2H), 2.95 (t, 1H), 2.56 (t, 1H), 1.81 (m, 1H), 1.59 (m, 2H), 0.92 (m, 2H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Citations

For This Compound
734
Citations
RD Caldwell, H Qiu, BC Askew, AT Bender, N Brugger… - 2019 - ACS Publications
… of evobrutinib, a potent, obligate covalent inhibitor with high kinase selectivity. Evobrutinib … Moreover, the high selectivity of evobrutinib for BTK over epidermal growth factor receptor …
Number of citations: 101 pubs.acs.org
X Montalban, DL Arnold, A Bar-Or, AH Cross… - 2020 - AAN Enterprises
… MS, evobrutinib significantly reduced the … evobrutinib BID versus oral teriflunomide QD. Adults with relapsing MS (RRMS or SPMS with relapses) will be randomized 1:1 to evobrutinib …
Number of citations: 3 n.neurology.org
DJ Wallace, T Dörner, DS Pisetsky… - ACR Open …, 2023 - Wiley Online Library
… This phase II, dose‐ranging trial in SLE failed to show a treatment effect of evobrutinib versus placebo at any dose. Evobrutinib was generally well tolerated, with no dose effect …
Number of citations: 10 onlinelibrary.wiley.com
H Scheible, M Dyroff, A Seithel‐Keuth… - Clinical and …, 2021 - Wiley Online Library
… MS indicated that evobrutinib is well… evobrutinib containing ~ 3.6 MBq (100 μCi) 14 C-evobrutinib, to determine the absorption, metabolic pathways, and routes of excretion of evobrutinib…
Number of citations: 6 ascpt.onlinelibrary.wiley.com
P Haselmayer, M Camps, L Liu-Bujalski… - The Journal of …, 2019 - journals.aai.org
… We evaluated evobrutinib in preclinical models of RA … , evobrutinib achieves efficacy by acting both on B cells and innate immune cells. Taken together, our data show that evobrutinib is …
Number of citations: 114 journals.aai.org
X Montalban, JS Wolinsky, DL Arnold, MS Weber… - 2023 - AAN Enterprises
Objective: To report the long-term effect of evobrutinib on efficacy and safety in patients with relapsing multiple sclerosis (PwRMS) over 3.5 years of the open-label extension (OLE) of a …
Number of citations: 2 n.neurology.org
A Becker, EC Martin, DY Mitchell… - Clinical and …, 2020 - Wiley Online Library
… regarding frequency or type of TEAE among evobrutinib-treated subjects. Absorption was … impact of evobrutinib concentration on corrected QT (QTc). In summary, evobrutinib was well-…
Number of citations: 23 ascpt.onlinelibrary.wiley.com
H Kebir, C Li, M May, M Church, UB Shafaatian… - 2023 - AAN Enterprises
Objective: To evaluate the efficacy of evobrutinib, a central nervous system (CNS)-penetrant Bruton’s tyrosine kinase inhibitor (BTKi), versus anti-CD20 treatment, on compartmentalized …
Number of citations: 2 n.neurology.org
X Montalban, JS Wolinsky, DL Arnold, MS Weber… - 2022 - AAN Enterprises
Objective: Report the safety and efficacy of evobrutinib over 2.5 years in an open-label extension (OLE). Background: Evobrutinib, a covalent, blood-brain barrier-penetrating Bruton’s …
Number of citations: 5 n.neurology.org
L Rijvers, J van Langelaar, L Bogers, MJ Melief… - JCI insight, 2022 - ncbi.nlm.nih.gov
Recent clinical trials have shown promising results for the next-generation Bruton’s tyrosine kinase (BTK) inhibitor evobrutinib in the treatment of multiple sclerosis (MS). BTK has a …
Number of citations: 8 www.ncbi.nlm.nih.gov

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